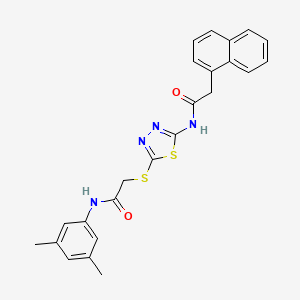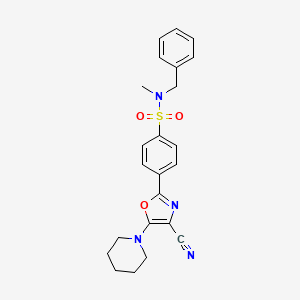
N-(3,4-dimethoxybenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxybenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide, also known as DMXAA, is a small molecule drug that has been the subject of extensive scientific research due to its potential anticancer properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor cell death. N-(3,4-dimethoxybenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide has been shown to stimulate the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha), which can activate immune cells and promote tumor cell death.
Biochemical and Physiological Effects
N-(3,4-dimethoxybenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-(3,4-dimethoxybenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide has been shown to increase vascular permeability, leading to increased blood flow and oxygenation in tumors. N-(3,4-dimethoxybenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide has also been shown to induce oxidative stress and DNA damage in tumor cells, leading to cell death.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethoxybenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide has several advantages for lab experiments, including its ability to induce tumor regression and increase survival rates in animal models of cancer. However, N-(3,4-dimethoxybenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-(3,4-dimethoxybenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide. One area of research is the development of new formulations of N-(3,4-dimethoxybenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide that can improve its effectiveness and reduce its toxicity. Another area of research is the investigation of N-(3,4-dimethoxybenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide in combination with other cancer treatments, such as immunotherapy and targeted therapy. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-dimethoxybenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide and its potential for clinical use in the treatment of cancer.
Conclusion
N-(3,4-dimethoxybenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is a small molecule drug that has been extensively studied for its potential anticancer properties. Its mechanism of action is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor cell death. N-(3,4-dimethoxybenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide has several advantages for lab experiments, including its ability to induce tumor regression and increase survival rates in animal models of cancer. However, further research is needed to fully understand its mechanism of action and its potential for clinical use in the treatment of cancer.
Synthesis Methods
N-(3,4-dimethoxybenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzylamine with 2,3-dichloropyrazine, followed by the addition of pyrrolidine-1-carboxylic acid and N,N'-dicyclohexylcarbodiimide. The resulting product can be purified using column chromatography to obtain N-(3,4-dimethoxybenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide in high purity.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide has been extensively studied for its potential anticancer properties. In preclinical studies, N-(3,4-dimethoxybenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide has been shown to induce tumor regression and increase survival rates in animal models of cancer. N-(3,4-dimethoxybenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide has also been investigated for its potential to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methoxypyrazin-2-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5/c1-25-15-5-4-13(10-16(15)26-2)11-22-19(24)23-9-6-14(12-23)28-18-17(27-3)20-7-8-21-18/h4-5,7-8,10,14H,6,9,11-12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYGEFMGTWIIOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC(C2)OC3=NC=CN=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Oxan-4-yl)-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2421224.png)
![N-(2,5-dimethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2421225.png)








![3-(4-chlorophenyl)-5-methyl-7-(piperidin-1-ylcarbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2421242.png)
![N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2421243.png)
![6-(2-Ethoxyphenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2421244.png)
![2-[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]sulfanylbenzoic Acid](/img/structure/B2421245.png)